molecular formula C12H10Cl2N4 B15195437 Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- CAS No. 37436-47-8

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro-

Katalognummer: B15195437
CAS-Nummer: 37436-47-8
Molekulargewicht: 281.14 g/mol
InChI-Schlüssel: DMVAZGDNALLUNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- is a chemical compound with the molecular formula C12H10Cl2N4 and a molecular weight of 281.141. It is characterized by the presence of two chlorine atoms and a dihydrobenzoquinazoline structure.

Vorbereitungsmethoden

The synthesis of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. For instance, the compound can be synthesized by reacting a substituted aniline with a chlorinated quinazoline derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- can be compared with other similar compounds, such as:

The uniqueness of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

37436-47-8

Molekularformel

C12H10Cl2N4

Molekulargewicht

281.14 g/mol

IUPAC-Name

7,9-dichloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

InChI

InChI=1S/C12H10Cl2N4/c13-5-3-7-6(8(14)4-5)1-2-9-10(7)11(15)18-12(16)17-9/h3-4H,1-2H2,(H4,15,16,17,18)

InChI-Schlüssel

DMVAZGDNALLUNJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C3=C1C(=CC(=C3)Cl)Cl)C(=NC(=N2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.